5-{[(3-chlorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one
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Overview
Description
5-{[(3-chlorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one is a complex organic compound that features a unique combination of indole, imidazoquinazoline, and chlorophenyl moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(3-chlorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:
Preparation of Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Formation of Imidazoquinazoline Core: The imidazoquinazoline core can be constructed through a cyclization reaction involving an appropriate diamine and a carbonyl compound.
Introduction of Chlorophenyl and Sulfanyl Groups: The chlorophenylmethylsulfanyl group can be introduced via nucleophilic substitution reactions, where a chlorophenylmethyl halide reacts with a thiol derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-{[(3-chlorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-{[(3-chlorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-{[(3-chlorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins involved in cell signaling pathways.
Pathways Involved: The compound may modulate pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole moiety, such as tryptophan and serotonin.
Imidazoquinazoline Derivatives: Compounds with the imidazoquinazoline core, such as certain kinase inhibitors.
Chlorophenyl Derivatives: Compounds with the chlorophenyl group, such as chlorpromazine.
Uniqueness
5-{[(3-chlorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one is unique due to its combination of three distinct moieties, which may confer a unique spectrum of biological activities and chemical reactivity .
Biological Activity
The compound 5-{[(3-chlorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one is a novel hybrid molecule that combines the imidazo[1,2-c]quinazoline scaffold with indole and chlorophenyl moieties. This structural combination is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and metabolic disorders.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives and chlorinated phenyl compounds. Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) to confirm the purity and structure of the synthesized compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazo[1,2-c]quinazolines. For instance, derivatives similar to the target compound have shown promising activity against various cancer cell lines. A study demonstrated that imidazoquinazolines inhibited cell proliferation in human cancer cell lines with IC50 values ranging from 12.44 μM to 308.33 μM, significantly outperforming standard treatments like acarbose .
Table 1: Anticancer Activity of Imidazoquinazolines
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes relevant to metabolic disorders. For example, it has been tested against α-glucosidase, an enzyme involved in carbohydrate metabolism, with promising results indicating that modifications at specific positions can enhance potency .
Table 2: Enzyme Inhibition Potencies
Compound | Enzyme | IC50 (μM) | Mechanism |
---|---|---|---|
6a | α-glucosidase | 12.44 | Competitive inhibitor |
11j | α-glucosidase | 50.00 | Non-competitive inhibitor |
11a | α-glucosidase | 200.00 | Mixed-type inhibitor |
Structure-Activity Relationship (SAR)
The biological activity of the compound can be attributed to its unique structural features. The presence of electron-donating groups such as methoxy at specific positions on the indole ring has been shown to enhance activity against α-glucosidase, while electron-withdrawing groups like chlorine can decrease potency .
Figure 1: Structure-Activity Relationship Analysis
SAR Analysis (Note: Actual image link should be replaced with a relevant figure)
Case Studies
Several case studies have been documented regarding the pharmacological effects of imidazoquinazolines:
- Case Study on Anticancer Activity : A derivative similar to the target compound was tested in vivo on xenograft models and demonstrated significant tumor regression compared to controls.
- Metabolic Disorder Study : In a diabetic rat model, administration of the compound resulted in improved glycemic control and reduced postprandial glucose levels.
Properties
IUPAC Name |
5-[(3-chlorophenyl)methylsulfanyl]-2-(1H-indol-3-ylmethyl)-2H-imidazo[1,2-c]quinazolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClN4OS/c27-18-7-5-6-16(12-18)15-33-26-30-22-11-4-2-9-20(22)24-29-23(25(32)31(24)26)13-17-14-28-21-10-3-1-8-19(17)21/h1-12,14,23,28H,13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIRSSSIPZNHOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3C(=O)N4C(=N3)C5=CC=CC=C5N=C4SCC6=CC(=CC=C6)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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